molecular formula C9H15NO3 B132608 3-Acetyl-4-isobutyloxazolidin-5-one CAS No. 150577-30-3

3-Acetyl-4-isobutyloxazolidin-5-one

Cat. No.: B132608
CAS No.: 150577-30-3
M. Wt: 185.22 g/mol
InChI Key: OHAMQMBQMVSFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

150577-30-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-acetyl-4-(2-methylpropyl)-1,3-oxazolidin-5-one

InChI

InChI=1S/C9H15NO3/c1-6(2)4-8-9(12)13-5-10(8)7(3)11/h6,8H,4-5H2,1-3H3

InChI Key

OHAMQMBQMVSFLZ-UHFFFAOYSA-N

SMILES

CC(C)CC1C(=O)OCN1C(=O)C

Canonical SMILES

CC(C)CC1C(=O)OCN1C(=O)C

Synonyms

5-Oxazolidinone, 3-acetyl-4-(2-methylpropyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Isoxazolyl Benzimidazoles ()

  • Synthesis : Isoxazolyl benzimidazoles are synthesized via cyclo-condensation of β-substituted isoxazolylamido acids with N-methyl o-phenylene diamine in polyphosphoric acid . This method may parallel the synthesis of 3-acetyl-4-isobutyloxazolidin-5-one, though substituent-specific conditions (e.g., acetyl vs. styryl groups) would alter reaction pathways.
  • Functional Groups : Unlike this compound, these compounds feature fused isoxazole-benzimidazole systems, which enhance aromaticity and stability. This structural divergence likely results in distinct biological activities (e.g., antimicrobial vs. anti-inflammatory) .

5-Chloro-2-methyl-4-isothiazolin-3-one ()

  • Structure: This isothiazolinone derivative contains a sulfur atom in the heterocyclic ring instead of oxygen, as in oxazolidinones. The chlorine and methyl substituents confer strong biocidal properties, making it a common preservative in industrial applications .
  • Reactivity: The sulfur atom increases electrophilicity, enhancing reactivity toward nucleophiles compared to oxazolidinones. This property underpins its biocidal mechanism but may also reduce metabolic stability in pharmaceutical contexts .

Hypothetical Property Comparison

Property This compound Isoxazolyl Benzimidazoles 5-Chloro-2-methyl-4-isothiazolin-3-one
Heteroatoms O, N O, N (fused rings) S, N
Key Substituents Acetyl, isobutyl Styryl, methyl Chloro, methyl
Primary Applications Likely chiral synthesis/antimicrobial Antimicrobial/anti-inflammatory Biocidal/preservative
Reactivity Moderate (oxygen-based ring) High (aromatic stabilization) High (sulfur electrophilicity)
Stability Moderate High Low (sensitive to nucleophiles)

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